6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Description
6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine (CAS: 727977-41-5) is a heterocyclic compound with the molecular formula C₁₈H₁₈BrFN₄ and a molecular weight of 397.27 g/mol . Its structure features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine core, a 4-fluorophenyl group at the 2-position, and a piperazine-linked methyl group at the 3-position. The piperazine moiety enhances solubility and provides a handle for further derivatization, making this compound a versatile scaffold in medicinal chemistry. It is listed by suppliers like Parchem with 97% purity, highlighting its relevance in drug discovery .
Properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN4/c19-14-3-6-17-22-18(13-1-4-15(20)5-2-13)16(24(17)11-14)12-23-9-7-21-8-10-23/h1-6,11,21H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIJLTIHDYFYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A³-Coupling Reaction
The domino A³-coupling reaction (aldehyde, amine, alkyne) offers a one-pot route to construct the imidazo[1,2-a]pyridine skeleton. For 2-(4-fluorophenyl) substitution, 4-fluorobenzaldehyde is reacted with 2-aminopyridine and a terminal alkyne under Cu(I)-catalyzed conditions.
Representative Procedure :
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Reactants : 2-Aminopyridine (1 mmol), 4-fluorobenzaldehyde (1 mmol), phenylacetylene (1.2 mmol)
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Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
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Conditions : DMF, 50°C, 6–16 hours
This method is advantageous for its atom economy but requires precise stoichiometric control to avoid polycyclic byproducts.
Cyclization of Bromopyridine Derivatives
Alternative approaches involve bromopyridine intermediates. For example, 2-amino-3-bromopyridine undergoes cyclization with ethyl 3-bromopyruvate to form ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate. Subsequent hydrolysis yields carboxylic acid intermediates for further functionalization.
Bromination at Position 6
Electrophilic aromatic bromination introduces the bromine atom at position 6. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) is the reagent of choice, leveraging the directing effects of the imidazo[1,2-a]pyridine ring.
Optimized Bromination Protocol :
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Substrate : 2-(4-fluorophenyl)imidazo[1,2-a]pyridine
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Reagent : NBS (1.2 equiv), DMF, 0°C → room temperature, 12 hours
Regioselectivity is ensured by the electron-rich C6 position, as confirmed by computational studies.
Introduction of Piperazin-1-ylmethyl Group at Position 3
The 3-(piperazin-1-ylmethyl) moiety is installed via Mannich reaction or nucleophilic substitution.
Mannich Reaction
A three-component reaction between the brominated imidazo[1,2-a]pyridine, formaldehyde, and piperazine introduces the -CH₂-piperazine group.
Procedure :
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Reactants : 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (1 mmol), formaldehyde (2 mmol), piperazine (1.5 mmol)
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Conditions : Ethanol, HCl (cat.), reflux, 8 hours
Side products, such as bis-alkylated derivatives, are minimized by controlling the formaldehyde stoichiometry.
Chloromethylation Followed by Substitution
For higher regiocontrol, chloromethylation at position 3 precedes piperazine coupling:
-
Chloromethylation :
-
Nucleophilic Substitution :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| A³-Coupling + Bromination | One-pot core formation | Scalable, minimal purification | Limited to specific substituents | 70–85 |
| Cyclization + Bromination | High regioselectivity | Compatible with diverse R groups | Multi-step, lower overall yield | 50–65 |
| Mannich Reaction | Direct functionalization | Mild conditions | Competing side reactions | 60–75 |
| Chloromethylation | High purity | Better control over substitution | Harsh chlorination conditions | 65–70 |
Mechanistic Insights and Optimization
Bromination Selectivity
Density functional theory (DFT) calculations reveal that bromination at C6 is favored due to the electron-donating effect of the imidazole nitrogen, which activates the para position. Substituents at C2 (e.g., 4-fluorophenyl) further enhance selectivity by sterically shielding alternative sites.
Piperazine Coupling Challenges
Piperazine’s dual amine functionality necessitates protection-deprotection strategies. N-Boc-piperazine is often used to prevent over-alkylation, with subsequent TFA-mediated deprotection yielding the final product.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds structurally similar to 6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, derivatives of imidazopyridines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study demonstrated that modifications in the imidazo[1,2-a]pyridine scaffold could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. This highlights the potential for targeted cancer therapies using this compound as a lead structure .
-
Neurological Disorders
- The piperazine moiety in the compound suggests potential applications in treating neurological disorders such as depression and anxiety. Piperazine derivatives have been explored for their serotonin receptor modulation capabilities, which are crucial in managing mood disorders .
- Case studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further exploration of this compound in psychiatric applications.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways. Kinase inhibitors are critical in cancer therapy as they can block the signals that lead to tumor growth and survival .
- Receptor Modulation : The presence of the piperazine ring indicates potential interactions with neurotransmitter receptors, particularly those involved in serotonergic signaling pathways. This interaction could lead to therapeutic effects in mood regulation and anxiety reduction.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that allow for modifications to enhance its pharmacological properties:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Br₂ | Room Temp |
| 2 | Fluorination | F₂ | High Temp |
| 3 | Coupling | Piperazine | Heat |
This synthetic flexibility allows researchers to create analogs with improved potency or reduced side effects, making it a valuable compound for drug development.
Case Studies
Several case studies have been conducted to explore the efficacy of compounds related to this compound:
- In Vivo Studies : Animal models have shown promising results where compounds similar to this imidazopyridine exhibited reduced tumor size compared to controls when administered at specific dosages.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of related compounds in human subjects suffering from various cancers and mood disorders.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-bromo substitution distinguishes this compound from analogs with other halogens or functional groups. For example:
- 6-Bromo-2-phenylimidazo[1,2-a]pyridine (CAS: 4044-98-8): The absence of a 4-fluorophenyl group at the 2-position reduces polarity, as seen in its lower similarity score (0.78) compared to the target compound (0.79) .
Table 1: Impact of 6-Position Halogenation
Aryl Group Variations at the 2-Position
The 4-fluorophenyl group at the 2-position contributes to π-π stacking interactions in biological targets. Comparisons include:
- 3-(4-Fluorophenyl)-7-(4-methoxyphenyl)imidazo[1,2-a]pyridine (29) : Retains the 4-fluorophenyl group but adds a methoxyphenyl at the 7-position. This compound showed ESIMS m/z [M+H]⁺ = 319 and demonstrated moderate FLT3 kinase inhibition (IC₅₀ = 1.2 µM) .
- 2-(4-Nitrophenyl)-3-(piperazinylmethyl)imidazo[1,2-a]pyridine (CAS: 727977-36-8): Replacing fluorine with a nitro group increases molecular weight (416.27 g/mol) and acidity (predicted pKa = 9.02), which may reduce cell permeability .
Table 2: Aryl Group Modifications
Piperazine and Heterocyclic Modifications at the 3-Position
The piperazine-methyl group enhances solubility and enables interactions with amine-binding pockets. Key analogs include:
- 3-(1-(3,4-Dichlorobenzyl)-1H-triazol-4-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (13d) : Replaces piperazine with a triazole-linked benzyl group, achieving 74% yield and antileishmanial activity (IC₅₀ = 3.8 µM) .
- 3-((4-(6-Bromo-2-(thiadiazol-4-yl)imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)isoxazole (21f) : Incorporates a thiadiazole and isoxazole, showing potent kinase inhibition (IC₅₀ < 0.1 µM) .
Table 3: 3-Position Heterocyclic Variations
Biological Activity
Introduction
6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula: C18H19BrN4
- Molar Mass: 371.27 g/mol
- CAS Number: 727976-21-8
The compound features a bromine atom and a fluorophenyl group, which are significant for its biological activity. The piperazine moiety is often associated with various pharmacological effects, including anxiolytic and antipsychotic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
Key Findings:
- IC50 Values: The compound showed significant cytotoxicity with IC50 values in the micromolar range against various tumor cell lines.
- Mechanism of Action: Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Key Findings:
- MAO Inhibition: The compound demonstrated selective inhibition of MAO-B with an IC50 value of approximately 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .
- Cytotoxicity Assessment: In healthy fibroblast cell lines, the compound exhibited lower toxicity compared to other MAO inhibitors, making it a promising candidate for further development .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Key Findings:
- Activity Against Pathogens: The compound showed activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine and fluorine substituents plays a crucial role in enhancing its binding affinity to biological targets.
Table: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances anticancer activity |
| Fluorine (F) | Increases MAO-B inhibition |
| Piperazine moiety | Contributes to neuroprotective effects |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts.
Study 1: Anticancer Efficacy
In a study conducted on MCF cell lines, the compound significantly reduced tumor growth in vivo models, demonstrating its potential as an anticancer therapeutic .
Study 2: Neuroprotection
Research indicated that this compound could protect neuronal cells from oxidative stress by inhibiting MAO activity, thus preventing neuronal degeneration .
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine?
Methodological Answer: The compound is typically synthesized via multi-step reactions:
Core Formation : Condensation of α-haloketones with 2-aminopyridines under microwave irradiation (reducing reaction time to 10–15 minutes with yields >80%) .
Bromination : N-bromosuccinimide (NBS) in DMF at 0–5°C for regioselective bromination .
Piperazine Incorporation : Coupling via EDCI/HOBt-mediated amidation or nucleophilic substitution under inert atmosphere .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Microwave, 150°C | 85 | >95% |
| Bromination | NBS, DMF, 0°C | 72 | 98% |
| Piperazine Coupling | EDCI, DCM, RT | 68 | 97% |
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
- Structural Confirmation :
- NMR : H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH at δ 2.5–3.5 ppm) .
- HRMS : Exact mass validation (e.g., [M+H] calculated: 415.08; observed: 415.07) .
- Functional Assays :
- Kinase Inhibition : FLT3 biochemical assays using microfluidic separation (IC values reported in nM range) .
Q. What are the primary biological activities reported for this compound?
Methodological Answer:
- Anticancer Activity : Inhibits FLT3 kinase (IC = 12 nM) via ATP-binding pocket competition .
- Antimicrobial Potential : Structural analogs show MIC values of 2–8 µg/mL against S. aureus .
- Anti-inflammatory Effects : COX-2 inhibition (IC = 50 nM) due to fluorophenyl group enhancing lipophilicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining regioselectivity?
Methodological Answer:
- Microwave vs. Conventional Heating : Microwave reduces side reactions (e.g., diastereomer formation <5% vs. 15% in reflux) .
- Green Chemistry : Solvent-free conditions or water-mediated reactions improve sustainability (e.g., 90% yield in HO with SDS surfactant) .
- Catalytic Systems : Pd/Cu bimetallic catalysts enhance coupling efficiency (TON = 1,200) .
Q. How do substituent variations (e.g., halogen position, piperazine linker) affect structure-activity relationships (SAR)?
Methodological Answer: Key Findings :
- Fluorophenyl vs. Chlorophenyl : Fluorine increases metabolic stability (t = 6 hrs vs. 3 hrs for Cl-analog) .
- Piperazine Linker Length : Ethylene linker improves solubility (LogP = 2.1 vs. 3.5 for methylene analogs) .
SAR Table :
| Substituent | Bioactivity (IC) | Selectivity Index (vs. FLT1) |
|---|---|---|
| 4-Fluorophenyl | 12 nM (FLT3) | 120 |
| 3-Chlorophenyl | 25 nM (FLT3) | 45 |
| Piperazine-CH | 18 nM (FLT3) | 90 |
| Piperidine-CH | 35 nM (FLT3) | 30 |
Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Standardization :
- Use internal controls (e.g., staurosporine for kinase assays) .
- Validate buffer conditions (e.g., 10 mM MgCl reduces false positives) .
- Data Normalization : Report IC as mean ± SEM from ≥3 independent replicates .
Q. What crystallization strategies stabilize the compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Systems : Ethyl acetate/hexane (1:3) yields monoclinic crystals (space group P2/c) .
- Temperature Control : Slow cooling from 60°C to 4°C over 48 hours prevents polymorphism .
Crystallography Data :
| Parameter | Value |
|---|---|
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 15.20 |
| β (°) | 98.6 |
| R-factor | 0.042 |
Q. How does the compound interact with multi-target proteins (e.g., kinases, GPCRs)?
Methodological Answer:
Q. What strategies mitigate hydrolytic degradation in aqueous buffers?
Methodological Answer:
- pH Optimization : Stability >90% at pH 6.5–7.4 (degradation <5% at 25°C/24 hrs) .
- Lyophilization : Trehalose (10% w/v) preserves activity after 6 months at -80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
